molecular formula C7H8F3NS B1317843 2-Isopropyl-4-trifluoromethylthiazole CAS No. 916420-24-1

2-Isopropyl-4-trifluoromethylthiazole

Cat. No.: B1317843
CAS No.: 916420-24-1
M. Wt: 195.21 g/mol
InChI Key: PRLMUSHZOWBWAM-UHFFFAOYSA-N
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Description

2-Isopropyl-4-trifluoromethylthiazole is a heterocyclic organic compound characterized by a thiazole ring and a trifluoromethyl group. It is a colorless liquid with a pungent odor and is commonly used in the pharmaceutical, agrochemical, and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-trifluoromethylthiazole typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with appropriate alkynes. This reaction is highly regioselective and can be optimized for both aryl- and alkyl-substituted alkynes . The reaction conditions often require controlling the rate of formation of the trifluoromethyl nitrile oxide to ensure the preferential formation of the desired thiazole product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires specialized equipment and safety protocols due to the use of fluorine-containing reagents and the need for precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-trifluoromethylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-Isopropyl-4-trifluoromethylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: The compound is used in the production of agrochemicals and fragrances due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-trifluoromethylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring and trifluoromethyl group contribute to its ability to modulate enzyme activity and receptor binding. The compound can inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-4-methylthiazole: Similar structure but lacks the trifluoromethyl group.

    4-Trifluoromethylthiazole: Similar structure but lacks the isopropyl group.

    2-Isopropylthiazole: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Isopropyl-4-trifluoromethylthiazole is unique due to the presence of both the isopropyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds .

Properties

IUPAC Name

2-propan-2-yl-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS/c1-4(2)6-11-5(3-12-6)7(8,9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLMUSHZOWBWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586026
Record name 2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-24-1
Record name 2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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